N2,N2-Dimethylpyridine-2,3-diamine
Overview
Description
N2,N2-Dimethylpyridine-2,3-diamine: is an organic compound that belongs to the class of aminopyridines. It is characterized by the presence of an amino group at the third position and a dimethylamino group at the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethylpyridine-2,3-diamine typically involves the methylation of 3-aminopyridine. One common method includes the reaction of 3-aminopyridine with dimethylamine under controlled conditions to introduce the dimethylamino group at the second position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale methylation processes. These methods are designed to ensure high yield and purity of the final product, making them suitable for various applications in the pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethylpyridine-2,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: In chemistry, N2,N2-Dimethylpyridine-2,3-diamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the synthesis of biologically active molecules that can interact with specific biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the development of new drugs targeting specific diseases and conditions .
Industry: Industrially, the compound is utilized in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of N2,N2-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
2-Aminopyridine: Similar in structure but lacks the dimethylamino group.
3-Aminopyridine: Similar but does not have the dimethylamino group at the second position.
2,3-Diaminopyridine: Contains an additional amino group compared to N2,N2-Dimethylpyridine-2,3-diamine.
Uniqueness: this compound is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-N,2-N-dimethylpyridine-2,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJCSNNYWNTFDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297720 | |
Record name | N2,N2-Dimethyl-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5028-25-1 | |
Record name | N2,N2-Dimethyl-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5028-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N2-Dimethyl-2,3-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-N,2-N-dimethylpyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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